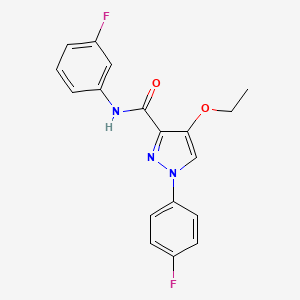

4-ethoxy-N-(3-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

描述

属性

IUPAC Name |

4-ethoxy-N-(3-fluorophenyl)-1-(4-fluorophenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N3O2/c1-2-25-16-11-23(15-8-6-12(19)7-9-15)22-17(16)18(24)21-14-5-3-4-13(20)10-14/h3-11H,2H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGJHNWNSDRETB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)NC2=CC(=CC=C2)F)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(3-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole core.

Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions.

Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms on the phenyl rings.

Major Products

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include primary or secondary amines.

Substitution: Products vary depending on the nucleophile used, leading to a wide range of substituted pyrazole derivatives.

科学研究应用

Biological Activities

The compound exhibits a range of biological activities, which are summarized below:

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, have shown significant anticancer properties. A study highlighted that pyrazole derivatives could inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cancer progression, such as the PI3K/Akt and MAPK pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. In vitro studies demonstrated its efficacy against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The inhibition zones observed were comparable to standard antibiotics, suggesting its potential as an antibacterial agent .

Anti-inflammatory Effects

Pyrazole derivatives have been recognized for their anti-inflammatory properties. This compound may inhibit the production of pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives. Modifications in the fluorophenyl groups and ethoxy substituents can significantly influence the biological activity and selectivity of these compounds. Studies have shown that specific substitutions enhance binding affinity to target proteins, which is essential for developing effective therapeutic agents .

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer potential of various pyrazole derivatives, including 4-ethoxy-N-(3-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide. The results indicated that this compound exhibited potent cytotoxic effects on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with IC50 values significantly lower than those of traditional chemotherapeutics .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of this compound against various pathogens. The results showed substantial antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to established antibiotics .

作用机制

The mechanism of action of 4-ethoxy-N-(3-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and fluorophenyl groups can enhance binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The target compound’s structural analogs differ primarily in substituent groups, which influence molecular weight, polarity, and bioactivity. Key comparisons include:

Key Observations :

- Fluorine vs. Chlorine Substitution : Fluorophenyl groups (as in the target compound) reduce metabolic oxidation compared to chlorophenyl analogs (e.g., ), but chlorine may enhance halogen bonding in target interactions .

- Synthesis Yields : Z899051432 () achieved a 76% yield via carboxamide coupling, suggesting efficient synthesis routes for similar pyrazole carboxamides .

Spectroscopic and Crystallographic Comparisons

- Mass Spectrometry : Z899051432 () shows a prominent [M+H]+ peak at m/z 331.10, consistent with its molecular formula. The target compound’s theoretical [M+H]+ would be ~371.35, aligning with its higher molecular weight .

- IR Spectroscopy : Z899051432 exhibits carbonyl (C=O) stretching at 1625 cm⁻¹ and aromatic C-H vibrations at 3114 cm⁻¹, which are typical for pyrazole carboxamides .

- Dihedral Angles : Chalcone analogs () with fluorophenyl groups show dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing π-π stacking and crystal packing. Similar conformational flexibility may apply to the target compound’s fluorophenyl substituents .

生物活性

4-ethoxy-N-(3-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article reviews its synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The following steps outline a common synthetic route:

- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

- Introduction of Ethoxy and Fluorophenyl Groups : The ethoxy group can be introduced by reacting the intermediate with ethyl iodide in the presence of a strong base.

- Acylation : The final step involves acylation of the pyrazole ring with appropriate acyl chlorides to yield the desired carboxamide.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. For instance, derivatives similar to this compound demonstrated significant activity against various bacterial strains. In vitro evaluations revealed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects, particularly its ability to inhibit cyclooxygenase (COX) enzymes. Research indicates that certain pyrazole derivatives exhibit selectivity for COX-2 over COX-1, which is crucial for developing safer anti-inflammatory drugs with fewer gastrointestinal side effects. For example, some derivatives showed IC50 values as low as 0.01 μM for COX-2 inhibition .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in inflammatory and infectious processes. The compound may act as an inhibitor or modulator, affecting cellular signaling pathways that lead to reduced inflammation and microbial growth.

Case Studies

Several studies have documented the efficacy of pyrazole derivatives in clinical settings:

- Case Study 1 : A study involving a series of pyrazole derivatives showed significant anti-inflammatory effects in a carrageenan-induced rat paw edema model, with some compounds exhibiting over 70% inhibition compared to standard treatments .

- Case Study 2 : In vitro tests demonstrated that certain derivatives effectively inhibited biofilm formation in Staphylococcus species, suggesting potential applications in treating biofilm-associated infections .

Data Summary

| Activity | MIC (μg/mL) | IC50 (μM) | Effectiveness |

|---|---|---|---|

| Antimicrobial | 0.22 - 0.25 | - | Effective against Staphylococcus aureus |

| Anti-inflammatory (COX-2) | - | 0.01 | High selectivity, minimal side effects |

常见问题

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-ethoxy-N-(3-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide?

- Methodology :

- The compound’s synthesis likely follows a multi-step approach, starting with the construction of the 1,5-diarylpyrazole core. A common method involves condensation of substituted hydrazines with β-keto esters or β-diketones, followed by functionalization of the pyrazole ring. For example, evidence from similar compounds (e.g., SR141716 analogs) highlights the use of 1-pentanol derivatives as intermediates, with subsequent fluorination and ethoxy group introduction via nucleophilic substitution or coupling reactions .

- Fluorophenyl substituents can be introduced via Suzuki-Miyaura cross-coupling or direct aromatic fluorination. Ethoxy groups may be added through alkylation of hydroxyl precursors using ethyl iodide or similar reagents .

- Critical Step : Purification via silica gel chromatography or recrystallization ensures high purity. Yield optimization requires careful control of reaction temperature and stoichiometry .

Q. How is the structural identity of this compound confirmed in academic research?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substitution patterns (e.g., ethoxy group at C4, fluorophenyl groups at N1 and C3). Fluorine chemical shifts (~-110 to -120 ppm for aromatic F) confirm fluorophenyl incorporation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z ~423.1 for CHFNO) .

- X-ray Crystallography : Single-crystal analysis (as in ) resolves stereoelectronic effects and bond angles, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the pharmacological activity of fluorinated pyrazole derivatives?

- Methodology :

- Comparative SAR Analysis : Systematically vary substituents (e.g., replace ethoxy with methoxy or fluorine with chlorine) to isolate electronic/steric effects. For example, shows that trifluoromethyl groups enhance metabolic stability compared to methyl groups .

- Binding Assays : Use radioligand displacement or fluorescence polarization to measure affinity for target receptors. Contradictions may arise from assay conditions (e.g., pH, solvent polarity) or receptor isoform specificity .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with the carboxamide group). Discrepancies between in silico and in vitro data may indicate unaccounted solvation effects .

Q. What experimental approaches are used to optimize selectivity for kinase or receptor targets?

- Methodology :

- Fragment-Based Screening : Identify core motifs (e.g., pyrazole-carboxamide) responsible for binding. demonstrates that pyridinyl substituents improve selectivity for kinase inhibitors .

- Proteome-Wide Profiling : Use activity-based protein profiling (ABPP) to assess off-target interactions. For fluorophenyl derivatives, off-target effects may arise from hydrophobic interactions with unrelated ATP-binding pockets .

- Metabolic Stability Studies : Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., ethoxy group oxidation). Fluorine substitution at specific positions (e.g., para on phenyl rings) can block cytochrome P450-mediated degradation .

Q. How can researchers validate the crystal structure and conformational dynamics of this compound?

- Methodology :

- Single-Crystal X-ray Diffraction : Grow crystals in polar aprotic solvents (e.g., DMSO/EtOAc). reports triclinic crystal systems (space group P1) with key parameters (e.g., α = 77.3°, β = 88.0°) for pyrazole derivatives .

- Dynamic NMR Studies : Analyze temperature-dependent H NMR spectra to detect rotational barriers (e.g., restricted rotation of the ethoxy group) .

- Density Functional Theory (DFT) : Compare experimental bond lengths/angles with computational models (e.g., B3LYP/6-31G*) to validate electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。